A Comprehensive Technical Guide on the Physicochemical Properties of beta-Isatropic Acid
A Comprehensive Technical Guide on the Physicochemical Properties of beta-Isatropic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data on beta-Isatropic acid is limited in publicly available scientific literature. The following guide provides computed data from established chemical databases, supplemented with generalized experimental protocols and information on related compounds to serve as a reference for research and development.
Introduction
beta-Isatropic acid, systematically known as (1S,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid, is a dicarboxylic acid derivative of a partially saturated naphthalene core. Its chemical structure suggests potential applications in medicinal chemistry and materials science, where naphthalene-based compounds are of significant interest. This document aims to provide a detailed overview of its known physicochemical properties and general methodologies for their experimental determination.
Physicochemical Properties
Quantitative data for beta-Isatropic acid is primarily based on computational models. These predicted values offer a valuable starting point for experimental design and characterization.
| Property | Value | Source |
| IUPAC Name | (1S,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid | PubChem[1] |
| Molecular Formula | C₁₈H₁₆O₄ | PubChem[1] |
| Molecular Weight | 296.3 g/mol | PubChem[1] |
| XLogP3 (Computed) | 2.9 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 296.10485899 Da | PubChem[1] |
| Topological Polar Surface Area | 74.6 Ų | PubChem[1] |
| Heavy Atom Count | 22 | PubChem[1] |
| CAS Number | 596-56-5 | PubChem[1] |
General Experimental Protocols for Physicochemical Characterization
The following are generalized protocols that can be adapted for the experimental determination of the key physicochemical properties of beta-Isatropic acid.
3.1. Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
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Apparatus: Capillary tubes, thermometer, and a melting point apparatus (e.g., Thiele tube or digital melting point device).
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Procedure:
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A small, finely powdered sample of the dry compound is packed into a capillary tube sealed at one end.
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The capillary tube is placed in the heating block of the melting point apparatus along with a thermometer.
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The sample is heated gradually, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.
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3.2. Boiling Point Determination
As beta-Isatropic acid is a solid at room temperature, its boiling point is expected to be high and may be accompanied by decomposition. Determination would likely be performed under reduced pressure.
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Apparatus: Small-scale distillation apparatus or a Thiele tube setup, heat source, thermometer, and a vacuum source if determining boiling point at reduced pressure.
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Procedure (Capillary Method):
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A small amount of the substance is placed in a fusion tube.
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A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
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The setup is heated until a steady stream of bubbles emerges from the open end of the capillary tube.
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The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
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3.3. Solubility Determination
Solubility is determined by adding a solute to a solvent until saturation is reached at a specific temperature.
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Apparatus: Vials, analytical balance, a constant temperature bath, and an analytical method for concentration measurement (e.g., UV-Vis spectroscopy or HPLC).
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Procedure:
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An excess amount of beta-Isatropic acid is added to a known volume of the solvent (e.g., water, ethanol, DMSO).
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The mixture is agitated in a constant temperature bath for a sufficient time to reach equilibrium.
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The saturated solution is filtered to remove any undissolved solid.
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The concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique. The solubility of carboxylic acids in organic solvents can be influenced by the presence of water.
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3.4. pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound.
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Apparatus: pH meter, burette, beaker, and a standardized solution of a strong base (e.g., NaOH).
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Procedure (Potentiometric Titration):
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A known amount of beta-Isatropic acid is dissolved in a suitable solvent (often a co-solvent system like water-ethanol).
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A standardized solution of NaOH is gradually added to the acidic solution.
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The pH of the solution is measured after each addition of the base.
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A titration curve is generated by plotting the pH versus the volume of base added.
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The pKa can be determined from the pH at the half-equivalence point(s) on the titration curve.
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Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the experimental determination of the physicochemical properties of a solid organic acid like beta-Isatropic acid.
